molecular formula C9H15NO2 B13464797 3-(2-Hydroxypropan-2-yl)-1-azaspiro[3.3]heptan-2-one

3-(2-Hydroxypropan-2-yl)-1-azaspiro[3.3]heptan-2-one

Cat. No.: B13464797
M. Wt: 169.22 g/mol
InChI Key: IOHXSFFNPWSPFE-UHFFFAOYSA-N
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Description

3-(2-Hydroxypropan-2-yl)-1-azaspiro[3.3]heptan-2-one is a complex organic compound characterized by a spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes a spiro junction connecting two rings, one of which contains a nitrogen atom. The presence of a hydroxy group and a ketone group further adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxypropan-2-yl)-1-azaspiro[3.3]heptan-2-one typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the hydroxy and ketone functionalities. The reaction conditions often require the use of strong bases or acids, along with specific temperature and pressure controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of catalysts to enhance reaction rates and selectivity is common. Additionally, purification steps such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxypropan-2-yl)-1-azaspiro[3.3]heptan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ketone group can produce an alcohol.

Scientific Research Applications

3-(2-Hydroxypropan-2-yl)-1-azaspiro[3.3]heptan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxypropan-2-yl)-1-azaspiro[3.3]heptan-2-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and ketone groups can form hydrogen bonds with active sites, while the spirocyclic structure provides a rigid framework that can influence binding affinity and specificity. The nitrogen atom can participate in protonation-deprotonation equilibria, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxyspiro[3.3]heptan-2-one: Similar spirocyclic structure but lacks the nitrogen atom.

    Spiro[3.3]heptan-2-one: Similar core structure but without the hydroxy and ketone functionalities.

Uniqueness

3-(2-Hydroxypropan-2-yl)-1-azaspiro[3.3]heptan-2-one is unique due to the combination of its spirocyclic core, hydroxy group, ketone group, and nitrogen atom. This combination of functional groups and structural features provides a versatile platform for chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

3-(2-hydroxypropan-2-yl)-1-azaspiro[3.3]heptan-2-one

InChI

InChI=1S/C9H15NO2/c1-8(2,12)6-7(11)10-9(6)4-3-5-9/h6,12H,3-5H2,1-2H3,(H,10,11)

InChI Key

IOHXSFFNPWSPFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1C(=O)NC12CCC2)O

Origin of Product

United States

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